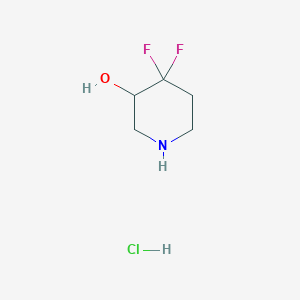
Methyl 2-(3-fluorophenoxy)propanoate
Descripción general
Descripción
“Methyl 2-(3-fluorophenoxy)propanoate” is a chemical compound with the empirical formula C10H11FO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-fluorophenoxy)propanoate” can be represented by the SMILES stringO=C(OC)C(C)OC(C=C1)=CC=C1F . The InChI key for this compound is DKMKNUIKEKISMZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“Methyl 2-(3-fluorophenoxy)propanoate” is a solid substance . Its molecular weight is 198.19 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Anti-Inflammatory Activities : A study identified new phenolic compounds, including derivatives of methyl 2-(3-fluorophenoxy)propanoate, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Herbicide Function : A derivative of methyl 2-(3-fluorophenoxy)propanoate, dichlofop-methyl, was studied for its selective herbicidal activity in controlling wild oat in wheat. This compound functions as a strong auxin antagonist, influencing plant growth and development (Shimabukuro et al., 1978).
Synthesis and Antioxidant Potential : Research on the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides involved the esterification of 2-(2-fluorobiphenyl-4-yl)propanoic acid to methyl 2-(2-fluorobiphenyl-4-yl)propanoate. These compounds were found to have significant antioxidant potential, indicating pharmaceutical applications (Zaheer et al., 2015).
Medicinal Chemistry and Pharmaceutical Applications : Several studies focused on synthesizing and evaluating various derivatives of methyl 2-(3-fluorophenoxy)propanoate for their potential as active pharmaceutical ingredients. These derivatives were explored for their antimicrobial and antiandrogen activities, indicating their relevance in medicinal chemistry and drug development (Zubkov et al., 2016; Tucker et al., 1988).
Polymerization and Material Science : Research has been conducted on the use of fluoro-xanthate, a derivative of methyl 2-(3-fluorophenoxy)propanoate, as a mediator in the controlled radical polymerization of various monomers. This has implications in the field of material science, particularly in the development of polymers with specific characteristics (Li et al., 2018).
Safety And Hazards
“Methyl 2-(3-fluorophenoxy)propanoate” is classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has the hazard statement H302 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
methyl 2-(3-fluorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGWBGWFBHFHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-fluorophenoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







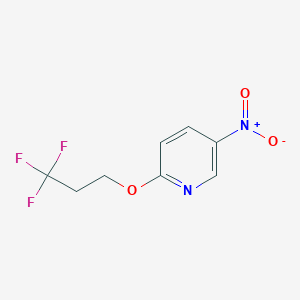
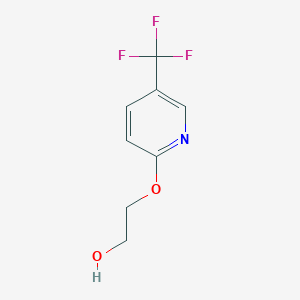
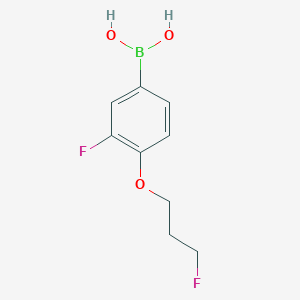
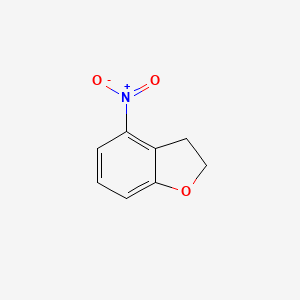


![tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate](/img/structure/B1400652.png)
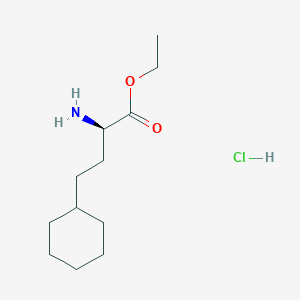
![Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1400655.png)
